2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-6-yl)carbamate
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Overview
Description
2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-6-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-6-yl)carbamate typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions to form 4-oxo-1,4-dihydroquinazoline.
Carbamoylation: The quinazolinone intermediate is then reacted with 2,2,2-trifluoroethyl isocyanate under controlled conditions to form the desired carbamate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline form.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted carbamates and related compounds.
Scientific Research Applications
2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-6-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-6-yl)carbamate involves its interaction with specific molecular targets. The quinazolinone moiety can interact with enzymes and receptors, modulating their activity. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-2-yl)carbamate
- 2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-8-yl)carbamate
- 2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-5-yl)carbamate
Uniqueness
2,2,2-trifluoroethyl N-(4-oxo-1,4-dihydroquinazolin-6-yl)carbamate is unique due to the specific positioning of the trifluoroethyl group and the quinazolinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8F3N3O3 |
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Molecular Weight |
287.19 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(4-oxo-3H-quinazolin-6-yl)carbamate |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)4-20-10(19)17-6-1-2-8-7(3-6)9(18)16-5-15-8/h1-3,5H,4H2,(H,17,19)(H,15,16,18) |
InChI Key |
NAHKZONFXNOGNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)OCC(F)(F)F)C(=O)NC=N2 |
Origin of Product |
United States |
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